The synthesis of GSK 221149 and GSK 221149A involves advanced methodologies typical for oligonucleotide production. This includes:
These technical details highlight the complexity involved in producing effective therapeutic oligonucleotides .
The molecular structure of GSK 221149 and GSK 221149A is characterized by their nucleotide sequences, which are designed to specifically bind to target mRNA molecules.
Understanding the precise molecular structure is critical for predicting their interaction with target RNA .
GSK 221149 and GSK 221149A undergo several key chemical reactions during their therapeutic application:
These reactions underline the importance of understanding RNA biology in designing effective therapeutics .
The mechanism of action for GSK 221149 and GSK 221149A primarily revolves around their ability to modulate gene expression through RNA interference or targeted degradation:
This targeted approach represents a shift from traditional small molecule therapies towards more precise gene-targeting strategies .
The physical and chemical properties of GSK 221149 and GSK 221149A include:
These properties are pivotal in determining the efficacy and safety profile of these compounds during clinical evaluations .
GSK 221149 and GSK 221149A have potential applications in several scientific fields:
The versatility of oligonucleotide therapeutics positions them as promising candidates in modern medicine, particularly for conditions that lack effective treatments .
Oxytocin (OT) is a nonapeptide hormone that binds to the Gq/11-protein-coupled oxytocin receptor (OTR), triggering a cascade of intracellular events critical for uterine contractility. Activation of OTR increases phospholipase C (PLC) activity, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺) from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC). The resultant Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK), enabling actin-myosin cross-bridge formation and myometrial contractions [7] [9]. During pregnancy, OTR expression increases 100- to 200-fold in the myometrium, peaking at term and preterm labor. This upregulation, combined with local OT production in gestational tissues, creates a pathophysiological pathway for premature contractions. The central role of OT/OTR signaling in initiating labor makes it a prime target for tocolytic therapy [1] [7].
Early OTR antagonists like atosiban (a peptide analog) demonstrated clinical efficacy but faced limitations: low oral bioavailability, short half-life, and significant vasopressin receptor cross-reactivity (V₁ₐ Ki ≈ 11 nM), risking fluid imbalance [2] [7] [9]. This spurred efforts to develop orally bioavailable, selective non-peptide antagonists. Initial candidates like L-368,899 showed promise but lacked sufficient selectivity or metabolic stability. The discovery of the 2,5-diketopiperazine (2,5-DKP) scaffold marked a breakthrough, enabling high-affinity OTR binding with >1,400-fold selectivity over vasopressin receptors. Retosiban (GSK-221149/GSK-221149A) emerged as a clinical candidate from this class, addressing key pharmacodynamic and pharmacokinetic limitations of predecessors [1] [4] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2